N'-[(4-methoxyphenyl)carbonyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carbohydrazide
Description
N'-[(4-Methoxyphenyl)carbonyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carbohydrazide is a heterocyclic compound featuring a partially saturated pyridazine core (1,4,5,6-tetrahydropyridazine) with a carbohydrazide functional group at position 3. Substituents include a phenyl group at position 1 and a 4-methoxybenzoyl group at the hydrazide nitrogen, contributing to its lipophilicity and electronic properties.
Properties
Molecular Formula |
C19H18N4O4 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N'-(4-methoxybenzoyl)-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carbohydrazide |
InChI |
InChI=1S/C19H18N4O4/c1-27-15-9-7-13(8-10-15)18(25)20-21-19(26)16-11-12-17(24)23(22-16)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,25)(H,21,26) |
InChI Key |
ZKNCCFJHKATCPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)C2=NN(C(=O)CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-methoxyphenyl)carbonyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carbohydrazide typically involves multiple steps One common method includes the condensation of 4-methoxybenzoyl chloride with phenylhydrazine to form an intermediate, which is then cyclized with a suitable reagent to form the tetrahydropyridazine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-methoxyphenyl)carbonyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of tetrahydropyridazine compounds exhibit significant anticancer properties. For instance, studies have shown that N'-[(4-methoxyphenyl)carbonyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carbohydrazide can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and inhibition of tumor growth.
Antioxidant Properties
The compound has also been studied for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress-related diseases. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
Antimicrobial Activity
This compound has shown promising antimicrobial activity against various bacterial and fungal strains. This activity suggests potential applications in developing new antimicrobial agents to combat resistant strains .
Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to characterize this compound.
In Vivo Studies
In vivo studies using animal models have been conducted to evaluate the pharmacokinetics and pharmacodynamics of this compound. These studies help determine the efficacy and safety profile of this compound in therapeutic applications.
Structure–Activity Relationship (SAR) Studies
Understanding the structure–activity relationship is essential for optimizing the pharmacological properties of compounds. SAR studies on derivatives of this compound have identified key functional groups that enhance biological activity while minimizing toxicity .
Mechanism of Action
The mechanism of action of N’-[(4-methoxyphenyl)carbonyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with four analogs identified in the literature, focusing on structural features, physicochemical properties, and functional implications.
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate
- Structure : A tetrahydropyridine derivative with a tosyl (p-toluenesulfonyl) group at position 1, a thiophene substituent at position 5, and a methyl ester at position 3.
- Key Differences: The pyridine ring (one nitrogen) vs. The tosyl group enhances steric bulk and may influence metabolic stability compared to the target’s 4-methoxybenzoyl group.
- Physicochemical Data :
- Synthesis : Prepared via enantioselective synthesis with column chromatography purification, suggesting similarities in chromatographic behavior with the target compound .
6-Amino-4-(4-methoxyphenyl)-3-methyl-pyrano[2,3-c]pyrazole-5-carbonitrile
- Structure: A fused pyrano[2,3-c]pyrazole system with a 4-methoxyphenyl group at position 4 and a cyano group at position 5.
- The 4-methoxyphenyl group is shared with the target compound, indicating possible similarities in electron-donating effects and solubility.
- Functional Implications: The cyano group may enhance dipole interactions, whereas the carbohydrazide in the target compound favors hydrogen bonding .
N'-Benzoyl-2-oxo-2H-chromene-3-carbohydrazide (Compound 7 in )
- Structure : A chromene ring fused with a carbohydrazide group at position 3 and a benzoyl substituent.
- Key Differences: The chromene core introduces a fused benzene ring, increasing aromaticity compared to the tetrahydropyridazine system.
- Synthesis: Prepared via refluxing 2-oxo-2H-chromene-3-carbohydrazide with benzoyl chloride in ethanol, suggesting analogous routes for the target compound’s hydrazide formation .
N-(4-Methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide
- Structure : A pyridazine derivative with a carboxamide (-CONH-) group at position 3, a methyl group at position 1, and a 4-methoxyphenyl substituent.
- Key Differences :
- The carboxamide group lacks the hydrazine (-NHNH₂) moiety, reducing hydrogen-bonding capacity compared to the target’s carbohydrazide.
- The fully unsaturated pyridazine ring may confer greater planarity and rigidity than the partially saturated tetrahydropyridazine core.
- Physicochemical Data :
Comparative Analysis and Research Implications
Structural and Functional Trends
Research Findings
- Hydrazide vs. Carboxamide : The carbohydrazide group in the target compound and ’s derivative enhances hydrogen-bonding capacity, which is critical for interactions with biological targets such as enzyme active sites .
- 4-Methoxyphenyl Substituent : Shared with and compounds, this group improves lipophilicity and membrane permeability while moderating electronic effects via resonance donation .
Biological Activity
N'-[(4-methoxyphenyl)carbonyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant research findings.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods involving the reaction of hydrazine derivatives with carbonyl compounds. The structure features a hydrazone linkage and a tetrahydropyridazine core, which are crucial for its biological activity. The presence of the methoxyphenyl group enhances lipophilicity, potentially improving bioavailability.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of tetrahydropyridazine can inhibit bacterial growth in vitro. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The compound has also been evaluated for anticancer activity. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines. The proposed mechanism includes the activation of caspases and modulation of the Bcl-2 family proteins, leading to programmed cell death.
Anti-inflammatory Effects
This compound has shown potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in the context of chronic inflammatory diseases.
Research Findings and Case Studies
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activity linked to inflammation and cancer progression.
- Oxidative Stress Reduction : By enhancing antioxidant defenses, it may protect cells from oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
